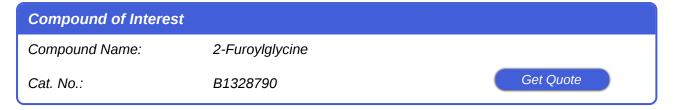


An In-Depth Technical Guide to 2-Furoylglycine: Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, metabolic pathways, and analytical methodologies related to **2-furoylglycine**. **2-Furoylglycine**, an N-acyl amino acid, is a significant metabolite of furan derivatives found in various foods and is increasingly recognized as a biomarker for coffee consumption. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering structured data, experimental insights, and visualizations to facilitate further investigation and application of this compound.

Chemical and Physical Properties

2-Furoylglycine, also known as N-(2-furoyl)glycine, is a derivative of the amino acid glycine.[1] Its core structure consists of a furan-2-carbonyl group attached to the nitrogen atom of glycine.

Identifiers and Molecular Characteristics



Property	Value	Source
IUPAC Name	2-[(furan-2-yl)formamido]acetic acid	[2]
CAS Number	5657-19-2	[2]
Molecular Formula	C7H7NO4	[2]
Average Molecular Weight	169.13 g/mol	[2]
Monoisotopic Molecular Weight	169.037507717 g/mol	
SMILES	OC(=0)CNC(=0)C1=CC=C01	
InChI Key	KSPQDMRTZZYQLM- UHFFFAOYSA-N	_

Physical Properties

Property	Value	Source
Physical State	Powder or crystals	_
Color	White to off-white	
Melting Point	163-165 °C	
Water Solubility	31.7 mg/mL	_
pKa (Strongest Acidic)	3.34 (Predicted)	-

Synthesis and Purification

The synthesis of **2-furoylglycine** is typically achieved through the acylation of glycine with a derivative of 2-furoic acid. A common and well-established method for this transformation is the Schotten-Baumann reaction.

Experimental Protocol: Schotten-Baumann Synthesis of 2-Furoylglycine

Foundational & Exploratory



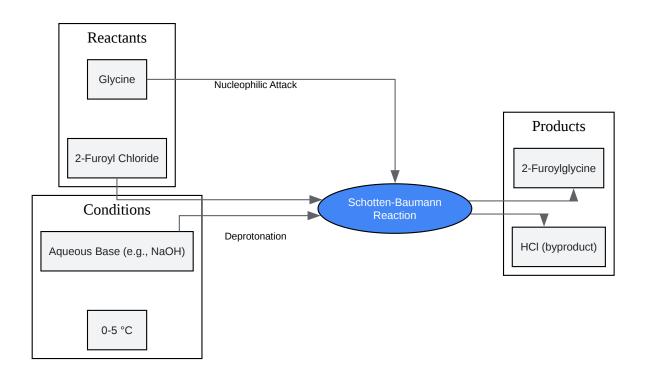
Materials:

- Glycine
- 2-Furoyl chloride
- Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
- Water
- Dichloromethane (or other suitable organic solvent)
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide or sodium bicarbonate at a cooled temperature (0-5 °C). The base is used to deprotonate the amino group of glycine, making it a more potent nucleophile.
- Acylation: Slowly add 2-furoyl chloride to the stirred glycine solution. The reaction is
 exothermic, so maintaining a low temperature is crucial to prevent side reactions. The
 deprotonated amino group of glycine attacks the carbonyl carbon of 2-furoyl chloride,
 displacing the chloride ion.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
- Workup: Once the reaction is complete, the reaction mixture is typically washed with an organic solvent like dichloromethane to remove any unreacted 2-furoyl chloride.
- Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid to a
 pH of approximately 2-3. This protonates the carboxylate group of 2-furoylglycine, causing
 it to precipitate out of the solution as a solid.
- Purification: The crude 2-furoylglycine can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.





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Synthesis of **2-Furoylglycine** via Schotten-Baumann reaction.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR chemical shifts have been reported for **2-furoylglycine** in D₂O.

¹H NMR Chemical Shifts (500 MHz, D₂O):



Atom	Chemical Shift (ppm)
H16	7.165
H13	6.621
H18	7.673
H14, H17 (CH ₂)	3.915

¹³C NMR Chemical Shifts (D₂O):

Atom	Chemical Shift (ppm)
C6	146.479
C7 (CH ₂)	42.977
C8 (Amide C=O)	160.646
C9	115.241
C10	112.176
C11	146.046
C12 (Carboxyl C=O)	176.718

Infrared (IR) Spectroscopy

The FTIR spectrum of **2-furoylglycine** would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for **2-furoylglycine** is not readily available, the expected regions of absorption based on its structure are:

- O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹
- N-H stretch (amide): Around 3300 cm⁻¹
- C-H stretch (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹
- C=O stretch (carboxylic acid and amide): Strong absorptions around 1700-1630 cm⁻¹



- C=C stretch (furan ring): Around 1600-1475 cm⁻¹
- C-N stretch: Around 1400-1200 cm⁻¹

Mass Spectrometry (MS)

The fragmentation of **2-furoylglycine** in mass spectrometry would likely involve cleavage of the amide bond and fragmentation of the furan ring. Common fragmentation patterns for N-acyl amino acids involve the loss of water, CO, and cleavage at the amide bond.

Metabolic Pathway and Biological Significance

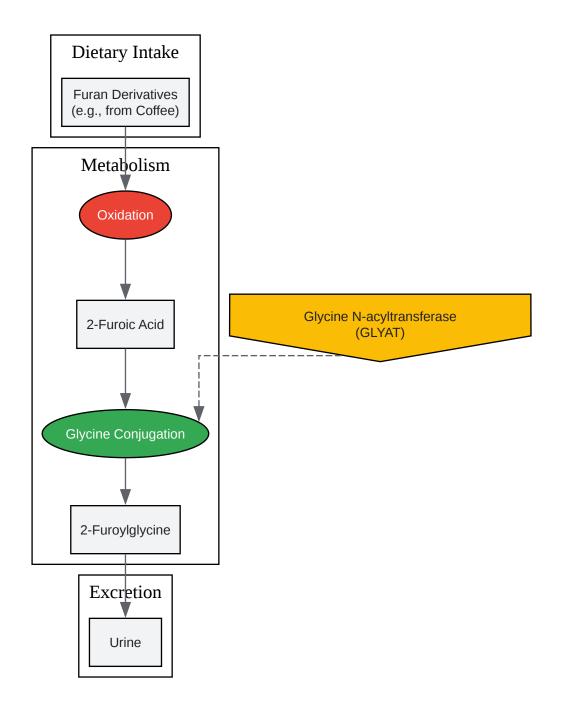
2-Furoylglycine is an endogenous metabolite found in human urine and feces. It is formed from the metabolic processing of furan derivatives, which are commonly found in heat-processed foods, particularly coffee.

Biosynthesis of 2-Furoylglycine

The primary pathway for the formation of **2-furoylglycine** involves two main steps:

- Oxidation of Furan Derivatives: Furan-containing compounds, such as furfural from dietary sources, are oxidized in the body to 2-furoic acid.
- Glycine Conjugation: The resulting 2-furoic acid is then conjugated with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The enzyme activates 2-furoic acid by forming a thioester with Coenzyme A (2-furoyl-CoA), which then reacts with glycine to form 2-furoylglycine and release Coenzyme A.





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Metabolic pathway of **2-furoylglycine** formation.

Biological Role and Significance

2-Furoylglycine is primarily considered a detoxification product, facilitating the excretion of potentially harmful furan compounds. Its presence in urine has been established as a reliable



biomarker for the consumption of coffee and other foods that undergo the Maillard reaction during processing.

Reactivity

The chemical reactivity of **2-furoylglycine** is determined by its functional groups: the furan ring, the amide linkage, and the carboxylic acid.

- Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. It can also undergo reactions such as oxidation and ring-opening under certain conditions.
- Amide Bond: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield 2-furoic acid and glycine.
- Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and salt formation.

Analytical Methods

The detection and quantification of **2-furoylglycine** in biological matrices are crucial for its study as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC and LC-MS Protocols

Sample Preparation:

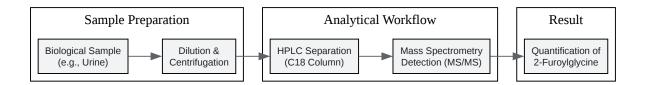
 Urine samples are typically diluted and centrifuged to remove particulate matter. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

Chromatographic Separation:

HPLC: Reversed-phase HPLC with a C18 column is commonly used. The mobile phase
often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic
acid or acetic acid) and an organic solvent such as acetonitrile or methanol. Detection is
often achieved using a UV detector.



LC-MS: This technique offers higher sensitivity and selectivity. The chromatographic
conditions are similar to HPLC. The mass spectrometer is typically operated in negative ion
mode for the detection of the deprotonated molecule [M-H]⁻. Tandem mass spectrometry
(MS/MS) can be used for structural confirmation and enhanced quantification.



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General workflow for the analysis of **2-furoylglycine**.

Toxicology

The toxicological profile of **2-furoylglycine** is not extensively studied. However, a Safety Data Sheet (SDS) indicates that it may cause skin and serious eye irritation. As a metabolite of furan compounds, its toxicological relevance is often considered in the context of the parent compounds. Furan itself is a known hepatotoxin and carcinogen in rodents, and its toxicity is mediated by a reactive metabolite. The formation of **2-furoylglycine** represents a detoxification pathway that mitigates the potential toxicity of furan derivatives.

Conclusion

2-Furoylglycine is a significant metabolite with well-defined chemical and physical properties. Its role as a biomarker for dietary intake, particularly of coffee, is well-established. This guide provides a foundational understanding of its synthesis, spectral characteristics, metabolic fate, and analytical detection. Further research into its specific biological activities and a more comprehensive toxicological evaluation will enhance its utility in the fields of nutrition, metabolomics, and drug development.

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